Cas no 84313-42-8 (H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt)

84313-42-8 structure
Product name:H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalaninamide,D-phenylalanyl-L-methionyl-L-arginyl-
- (D-Phe1)-FMRFamide
- DPHE-MET-ARG-PHE-NH2
- H-D-Phe-Met-Arg-Phe-NH2
- 84313-42-8
- D-PHE-MET-ARG-PHE AMIDE
- (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
- (S)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-((R)-2-amino-3-phenylpropanamido)-4-(methylthio)butanamido)-5-guanidinopentanamide
- H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt
-
- Inchi: InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22+,23+,24+/m1/s1
- InChI Key: WCSPDMCSKYUFBX-SBFWRKJZSA-N
- SMILES: CSCC[C@H](NC([C@H](N)CC1=CC=CC=C1)=O)C(N[C@H](C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)CCCNC(N)=N)=O
Computed Properties
- Exact Mass: 598.30497302g/mol
- Monoisotopic Mass: 598.30497302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 42
- Rotatable Bond Count: 22
- Complexity: 889
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 246Ų
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H229610-50mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 50mg |
$ 1655.00 | 2022-06-04 | ||
TRC | H229610-25mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 25mg |
$ 1040.00 | 2022-06-04 | ||
TRC | H229610-10mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 10mg |
$ 500.00 | 2022-06-04 |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Related Literature
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
84313-42-8 (H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt) Related Products
- 1428060-65-4(N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide)
- 1806996-29-1(5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-methanol)
- 2228156-11-2(Methyl 3-(2-bromo-1-hydroxyethyl)-4-methoxybenzoate)
- 1448131-27-8(N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylpyridine-3-sulfonamide)
- 1850203-16-5(1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine)
- 2680841-66-9(2-N-(2-azidoethyl)acetamidoacetic acid)
- 851807-75-5(3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine)
- 1823267-50-0(Methyl 2-(benzyloxy)-4,5-difluorobenzoate)
- 2034341-84-7(2-bromo-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-5-methoxybenzamide)
- 58199-07-8(ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)acetate)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk
